molecular formula C3H8Cl2N2Pt B12795043 (SP-4-3)-Amminedichloro(cyclopropanamine)platinum CAS No. 94157-21-8

(SP-4-3)-Amminedichloro(cyclopropanamine)platinum

Cat. No.: B12795043
CAS No.: 94157-21-8
M. Wt: 338.10 g/mol
InChI Key: ICQDPVPMJBXWEN-UHFFFAOYSA-L
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Description

(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antitumor activity and is being studied as a possible alternative to other platinum-based chemotherapeutic agents like cisplatin and carboplatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum typically involves the reaction of platinum(II) chloride with cyclopropanamine in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to facilitate the reaction.

    Solvent: Aqueous or organic solvents may be used depending on the specific synthetic route.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(SP-4-3)-Amminedichloro(cyclopropanamine)platinum undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.

    Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts, thiols, and phosphines. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.

Scientific Research Applications

(SP-4-3)-Amminedichloro(cyclopropanamine)platinum has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of platinum complexes in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.

    Medicine: It is being investigated as a potential chemotherapeutic agent due to its antitumor activity.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing cell death. The molecular targets and pathways involved include:

    DNA: The primary target, where the compound forms cross-links that disrupt the DNA structure.

    Cellular Pathways: The compound activates various cellular pathways that lead to apoptosis (programmed cell death).

Comparison with Similar Compounds

(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is compared with other platinum-based compounds like cisplatin and carboplatin:

Similar Compounds

  • Cisplatin
  • Carboplatin
  • Oxaliplatin

These compounds share a similar platinum-based structure but differ in their ligands and overall chemical properties, leading to variations in their biological activity and toxicity profiles.

Properties

CAS No.

94157-21-8

Molecular Formula

C3H8Cl2N2Pt

Molecular Weight

338.10 g/mol

IUPAC Name

azanide;cyclopropylazanide;dichloroplatinum(2+)

InChI

InChI=1S/C3H6N.2ClH.H2N.Pt/c4-3-1-2-3;;;;/h3-4H,1-2H2;2*1H;1H2;/q-1;;;-1;+4/p-2

InChI Key

ICQDPVPMJBXWEN-UHFFFAOYSA-L

Canonical SMILES

C1CC1[NH-].[NH2-].Cl[Pt+2]Cl

Origin of Product

United States

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